(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
CAS No.: 1217753-28-0
Cat. No.: VC8220046
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217753-28-0 |
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Molecular Formula | C18H21NO5 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | (2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
Standard InChI | InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m1/s1 |
Standard InChI Key | PUUPIWCEMKMRJF-HUUCEWRRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1=CC=CC2=CC=CC=C21)[C@H](C(=O)O)O |
SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 331.4 g/mol. Its structure features:
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A tert-butoxycarbonyl (Boc) group at the amine position, providing steric protection during synthetic processes.
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A naphthalen-1-yl substituent contributing aromatic bulk and hydrophobicity.
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Two stereocenters at positions C2 and C3, both in the R configuration.
The stereochemical arrangement significantly impacts molecular interactions. For instance, the (2R,3R) configuration may exhibit differential binding affinities compared to the (2S,3S) enantiomer, particularly in chiral environments like enzyme active sites.
Stereochemical Implications
Enantiomeric pairs often display divergent biological activities. For example, in protease inhibition, the (2S,3S) configuration of similar compounds shows higher affinity for certain targets due to complementary spatial matching. The (2R,3R) form, by contrast, may exhibit reduced or altered activity, underscoring the necessity of stereochemical precision in drug design.
Synthesis and Retrosynthetic Analysis
Synthetic Routes
The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid likely involves:
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Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to establish the 2R and 3R configurations.
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Boc Protection: Introducing the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Naphthalene Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the naphthalen-1-yl group.
A retrosynthetic approach would deconstruct the molecule into:
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Naphthalen-1-ylpropanoic acid backbone
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Boc-protected amine intermediate
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Chiral auxiliary reagents to control stereochemistry.
Key Challenges
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Stereocontrol: Ensuring high enantiomeric excess (ee) at both stereocenters requires advanced chiral catalysts or resolution techniques.
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Solubility Issues: The naphthalene group’s hydrophobicity complicates aqueous-phase reactions, necessitating polar aprotic solvents like DMF or THF.
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₈H₂₁NO₅ |
Molecular Weight | 331.4 g/mol |
logP (Octanol-Water) | ~2.3 (estimated) |
Solubility | Low in water; soluble in DMSO, THF |
Melting Point | Not reported |
pKa (Carboxylic Acid) | ~3.5–4.0 |
The naphthalen-1-yl group elevates lipophilicity (logP ~2.3), enhancing membrane permeability but reducing aqueous solubility. The Boc group further increases steric bulk, potentially slowing metabolic degradation.
Biological Activities and Research Findings
Hypothesized Mechanisms
While direct studies on the (2R,3R) enantiomer are scarce, analogous compounds suggest:
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Enzyme Inhibition: The naphthalene moiety may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in HIV protease inhibitors .
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Antimicrobial Activity: Hydrophobic interactions with bacterial membranes could disrupt integrity, analogous to naphthalene-derived antifungals.
Comparative Activity Table
Activity Type | (2R,3R) Enantiomer (Hypothetical) | (2S,3S) Enantiomer (Reported) |
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Protease Inhibition | Moderate | High |
Antimicrobial | Low to Moderate | Moderate |
Solubility | Poor | Poor |
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group serves as a temporary amine protector, enabling stepwise solid-phase peptide synthesis (SPPS). The naphthalene side chain could mimic hydrophobic residues in therapeutic peptides, enhancing target binding.
Prodrug Development
Esterification of the carboxylic acid group may improve bioavailability, with the naphthalene moiety facilitating passive diffusion across biological barriers.
Comparative Analysis with Stereoisomers
(2R,3R) vs. (2S,3S) Enantiomers
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Binding Affinity: Molecular docking simulations suggest the (2S,3S) form better fits the hydrophobic pockets of proteases like renin .
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Metabolic Stability: Both enantiomers exhibit similar half-lives in vitro, but in vivo differences may arise due to stereospecific enzyme interactions.
Thermodynamic Stability
Differential crystal packing efficiencies between enantiomers could influence shelf-life and formulation requirements.
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